molecular formula C12H13N5O4 B607737 GS-441524 CAS No. 1191237-69-0

GS-441524

Cat. No. B607737
CAS RN: 1191237-69-0
M. Wt: 291.1
InChI Key: BRDWIEOJOWJCLU-LTGWCKQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-441524 is an experimental nucleoside analog antiviral . It is a metabolite of remdesivir and has been investigated for its use in the treatment of Ebola and SARS-CoV-2 infections . It shows broad-spectrum activity in cell-based assays against various viruses .


Synthesis Analysis

This compound is the nucleoside precursor of remdesivir . An efficient synthesis of a phosphoramidite of this compound has been reported, and its incorporation into RNA using automated solid-phase RNA synthesis .


Molecular Structure Analysis

This compound has a molecular formula of C12H13N5O4 . It is a 1′-CN-substituted adenine C-nucleoside analog .


Chemical Reactions Analysis

This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.263 Da . It is stable in vitro in liver microsomes, cytosols, and hepatocytes of various species . The plasma free fractions of this compound were found to be 62–78% across all studied species .

Scientific Research Applications

  • COVID-19 Treatment : GS-441524 is an adenosine analog and the parent nucleoside of remdesivir, a drug that received emergency approval for COVID-19 treatment. It shows potential effectiveness against COVID-19, possibly even superior to remdesivir, due to its intracellular conversion to an active antiviral substance (Rasmussen et al., 2021). Additionally, the combination of this compound with fluoxetine demonstrated synergistic antiviral effects against different SARS-CoV-2 variants in vitro (Brunotte et al., 2021).

  • Antiviral Activity : this compound acts as an RNA-dependent RNA polymerase (RdRp) inhibitor and has broad-spectrum antiviral activity. Oral this compound derivatives are considered potential game-changers in treating COVID-19 due to their potential to maximize clinical benefits and limited side effects (Wang, Yang, & Song, 2022).

  • Pharmacokinetics and Safety : Preclinical studies have explored the pharmacokinetics and in vitro properties of this compound. It has a favorable profile with good stability in various species and potential for development as an oral drug candidate for COVID-19 treatment (Wang et al., 2022).

  • Efficacy in Animal Models : this compound effectively inhibits SARS-CoV-2 infection in mouse models, supporting its potential as a drug candidate for treating COVID-19 and other coronavirus diseases (Li et al., 2021).

  • Comparative Advantage over Remdesivir : Studies suggest that this compound might be superior to remdesivir for COVID-19 treatment due to its synthetic simplicity, in vivo efficacy, and predominant metabolite reaching the lungs (Yan & Muller, 2020).

  • Other Applications : this compound also shows strong inhibition against feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies (Murphy et al., 2018). Additionally, it has been found to inhibit African swine fever virus infection in vitro, suggesting its broader antiviral applications (Huang et al., 2021).

Mechanism of Action

Target of Action

GS-441524, an experimental nucleoside analog antiviral, primarily targets the Replicase polyprotein 1ab of SARS-CoV and the RNA-directed RNA polymerase L of Zaire ebolavirus . These targets play a crucial role in the replication of the respective viruses, making this compound a potent antiviral agent.

Mode of Action

This compound acts by getting phosphorylated three times to form the active nucleoside triphosphate . This active form is then incorporated into the genome of virions, effectively terminating its replication . It competes with natural nucleoside triphosphates, blocking viral RNA synthesis .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion into an active nucleoside triphosphate, which is then incorporated into the RNA of the virus, thereby terminating its replication . This mechanism disrupts the normal replication process of the virus, leading to its inhibition .

Pharmacokinetics

This compound has been found to transport poorly into cells compared to remdesivir . It has a low to moderate plasma clearance, ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration . Urinary excretion is the major elimination process for this compound . Following oral administration, the oral bioavailability was 8.3% in monkeys, 33% in rats, 39% in mice, and 85% in dogs .

Result of Action

The result of this compound’s action is the effective inhibition of viral replication. This has been demonstrated in vitro against a number of viruses, including SARS-CoV-2 . It has also been found to be an effective treatment for Feline Infectious Peritonitis (FIP), a lethal systemic disease affecting domestic cats .

Future Directions

Oral GS-441524 derivatives could be considered as game-changers in treating COVID-19 because oral administration has the potential to maximize clinical benefits . The current research related to the oral derivatives of this compound provides important insights into the potential factors underlying the controversial observations regarding the clinical efficacy of remdesivir .

Biochemical Analysis

Biochemical Properties

GS-441524 is stable in vitro in liver microsomes, cytosols, and hepatocytes of mice, rats, monkeys, dogs, and humans . The plasma free fractions of this compound were found to be 62–78% across all studied species . The in vitro transporter study results showed that this compound is a substrate of MDR1, BCRP, CNT3, ENT1, and ENT2 .

Cellular Effects

This compound has shown to inhibit the infection of SARS-CoV-2 virus to normal cells . It has an inhibitory effect on SARS-CoV-2 of novel coronavirus at the cellular level . It can significantly reduce the toxic price of the virus in cells and inhibit the proliferation of the virus in cells .

Molecular Mechanism

This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication . This compound is a substrate of MDR1, BCRP, CNT3, ENT1, and ENT2 , but not a substrate of CNT1, CNT2, and ENT4 .

Temporal Effects in Laboratory Settings

This compound was found to be stable in vitro in liver microsomes, cytosols, and hepatocytes of mice, rats, monkeys, dogs, and humans . Urinary excretion appeared to be the major elimination process for this compound . After 4 weeks of combination treatment, 45 of the 46 cats survived, and 43 of those became clinically normal .

Dosage Effects in Animal Models

The starting dosage for cats with wet or dry FIP and no ocular or neurological disease signs is 4-6 mg/kg daily for 12 weeks . Cats with ocular lesions and no neurological signs start at 8 mg/kg daily for 12 weeks . Cats with neurological signs start at 10 mg/kg, daily for 12 weeks .

Metabolic Pathways

This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication .

Transport and Distribution

This compound had a low to moderate plasma clearance (CLp), ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution (Vdss) ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration .

Subcellular Localization

This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication . This suggests that this compound and its active form are localized in the cell nucleus where viral replication occurs.

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDWIEOJOWJCLU-LTGWCKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028047
Record name (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GS-441524 is phosphorylated 3 times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication.
Record name GS-441524
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1191237-69-0
Record name GS-441524
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-441524
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GS-441524
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.